An In-depth Technical Guide to tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to tert-Butyl 4-(3-Cyanophenyl)piperazine-1-carboxylate
This guide provides a comprehensive technical overview of tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties, synthesis, and applications.
Core Compound Identification
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Compound Name: tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
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Molecular Formula: C₁₆H₂₁N₃O₂[1]
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Molecular Weight: 287.36 g/mol [1]
This molecule is a bifunctional organic compound featuring a piperazine ring core. One nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is attached to a cyanophenyl group at the meta position. This specific arrangement of functional groups makes it a highly versatile intermediate in the synthesis of complex target molecules.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 807624-20-0 | [1][2] |
| Molecular Formula | C₁₆H₂₁N₃O₂ | [1] |
| Molecular Weight | 287.36 g/mol | [1] |
| MDL Number | MFCD11042238 | [1] |
| Linear Formula | C₁₆H₂₁N₃O₂ |
Synthesis and Mechanism
The synthesis of tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) or a palladium-catalyzed Buchwald-Hartwig amination reaction. The Buchwald-Hartwig approach is often preferred due to its high functional group tolerance and efficiency.
Conceptual Workflow: Buchwald-Hartwig Amination
The reaction couples tert-butyl piperazine-1-carboxylate with 3-bromobenzonitrile. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yield and purity. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step, which is the final C-N bond-forming step. The base is required to deprotonate the piperazine nitrogen, making it a more potent nucleophile.
Caption: Buchwald-Hartwig amination workflow for synthesis.
Exemplary Protocol:
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Inert Atmosphere: To a dry reaction vessel, add 3-bromobenzonitrile (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).
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Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) followed by anhydrous toluene.
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Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst and phosphine ligand. Anhydrous solvent prevents side reactions.
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Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
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Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure and absence of significant impurities.
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Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and building block. Its utility stems from the two distinct reactive sites it offers.
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Boc-Protected Piperazine: The Boc group provides a stable, protected amine. Upon removal with an acid (like trifluoroacetic acid or HCl), the resulting secondary amine is a potent nucleophile. This allows for its coupling to a wide variety of electrophiles, such as carboxylic acids (to form amides), acyl chlorides, or sulfonyl chlorides.
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Cyanophenyl Group: The cyano (nitrile) group is a versatile functional handle. It can be:
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Reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄), which can then be further functionalized.
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Hydrolyzed to a carboxylic acid under acidic or basic conditions.
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Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.
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This dual functionality makes it a valuable intermediate for creating libraries of compounds for screening or for the targeted synthesis of molecules like enzyme inhibitors and receptor antagonists. For example, related piperazine structures are found in drugs targeting CNS disorders, cancer, and infectious diseases.[3][4]
Caption: Synthetic utility showing independent functional group transformations.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6]
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Hazards: While a specific safety data sheet for this exact isomer is not detailed in the search results, related compounds are noted to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][7] Standard prudent practice is advised.
Conclusion
tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS: 807624-20-0) is a high-value chemical intermediate whose strategic design allows for orthogonal chemical modifications. The Boc-protected piperazine and the cyanophenyl group provide two distinct points for molecular elaboration, making it an indispensable tool for medicinal chemists in the construction of novel and complex bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development setting.
References
- tert-butyl 4-(3-cyanophenyl)
- TERT-BUTYL 4-(3-CYANOPHENYL)
- tert-butyl 4-(6-aminopyridin-3-yl)
- tert-Butyl4-(3-cyanophenyl)piperazine-1-carboxylate - Xi'an Qiyue Biological. Xi'an Qiyue Biological Technology Co., Ltd.
- Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- tert-butyl (3S)-3-(cyanomethyl)
- tert-butyl 4-(6-aminopyridin-3-yl)
Sources
- 1. TERT-BUTYL 4-(3-CYANOPHENYL)PIPERAZINE-1-CARBOXYLATE | 807624-20-0 [m.chemicalbook.com]
- 2. tert-Butyl4-(3-cyanophenyl)piperazine-1-carboxylate-西安齐岳生物 [0qy.com]
- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 4. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate|1589082-06-3|MSDS [dcchemicals.com]
